7-Hydroxy Methotrexate-d3 is a stable isotope-labeled derivative of 7-Hydroxy Methotrexate, a significant metabolite of Methotrexate, which is widely used in cancer therapy and autoimmune diseases. This compound is particularly important in pharmacokinetic studies and as an internal standard in analytical methods due to its isotopic labeling.
7-Hydroxy Methotrexate-d3 is synthesized from Methotrexate through specific chemical reactions that introduce deuterium atoms into the 7-hydroxyl position of the Methotrexate molecule. This modification allows for improved detection and quantification in various analytical techniques, especially liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Chemically, 7-Hydroxy Methotrexate-d3 belongs to the class of antifolate drugs. It is categorized as a metabolite of Methotrexate, which itself is classified as an antineoplastic agent and immunosuppressant. The compound is utilized primarily in research settings for its role in studying the metabolism and pharmacodynamics of Methotrexate .
The synthesis of 7-Hydroxy Methotrexate-d3 typically involves the following steps:
Technical details regarding the synthesis often include reaction conditions such as temperature, solvent systems, and reaction time, which are critical for obtaining high yields and purity .
The molecular structure of 7-Hydroxy Methotrexate-d3 can be represented as follows:
The structure features a pteridine ring system characteristic of antifolates, with a hydroxyl group at the 7-position and deuterium substitutions enhancing its mass for analytical purposes.
The structural data can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into the molecular configuration and confirm the presence of deuterium labels .
7-Hydroxy Methotrexate-d3 participates in various chemical reactions typical of drug metabolites:
Technical details regarding these reactions often include enzyme specificity, reaction kinetics, and conditions under which these transformations occur .
The mechanism of action for 7-Hydroxy Methotrexate-d3 primarily relates to its role as a metabolite of Methotrexate:
Data supporting these mechanisms often come from pharmacological studies that evaluate the effects on cell proliferation and metabolic pathways .
Relevant data regarding these properties are essential for determining storage conditions and formulation strategies for pharmaceutical applications .
7-Hydroxy Methotrexate-d3 is primarily used in scientific research:
These applications underscore the importance of 7-Hydroxy Methotrexate-d3 in enhancing analytical precision and contributing to therapeutic monitoring in clinical pharmacology .
The synthesis of 7-Hydroxy Methotrexate-d3 leverages deuterium labeling to create a stable isotopologue of the major methotrexate metabolite, 7-hydroxymethotrexate (7-OH-MTX). The foundational approach involves site-specific deuteration at the N-methyl group of the parent methotrexate structure. As detailed in synthetic studies, diethyl phosphorocyanidate-mediated cyanation at the C-7 position of the pteridine ring serves as a critical step, enabling subsequent hydrolysis to yield the 7-hydroxy metabolite [1]. For deuterium incorporation, this process is adapted using deuterated reagents such as CD3-I or deuterated formaldehyde (CD2O) in reductive amination reactions, targeting the N-methyl position adjacent to the pteridine ring [8].
A refined method employs deuterium exchange under controlled alkaline conditions, where methotrexate dimethyl ester undergoes reaction with deuterium oxide (D₂O) in the presence of palladium catalysts. This facilitates selective H/D exchange at three hydrogen sites, generating the -d3 isotopologue prior to oxidation at C-7 [6] [8]. The final step involves hydrolysis under mild acidic conditions to preserve the deuterium label while converting esters to free carboxylic acids.
Table 1: Synthetic Methods for 7-Hydroxy Methotrexate-d3
Method | Key Reagents | Deuterium Position | Yield (%) | Advantages |
---|---|---|---|---|
Reductive Amination | CD₂O, NaBD₄ | N-CH₃ | 65–75 | High regioselectivity |
Alkaline H/D Exchange | D₂O, Pd/C | N-CH₃ | 50–60 | Retains core structure |
Direct Alkylation | CD₃-I, K₂CO₃ | N-CH₃ | 70–80 | Rapid reaction |
Post-synthesis, purification combines reverse-phase chromatography and crystallization from methanol-water systems, ensuring removal of non-deuterated impurities [6] [8].
The d3 design (trideteriomethylation) offers distinct advantages over alternative deuteration strategies:
Table 3: Isotopologue Performance Comparison
Isotopologue | Mass Shift (Da) | MS/MS Resolution | Synthetic Yield (%) | Cost Index |
---|---|---|---|---|
d3 | +3 | Excellent | 70–80 | 1.0x |
d0 | 0 | Poor | N/A | 0.2x |
d4 | +4 | Good | 40–50 | 3.5x |
d8 | +8 | Excellent | 30–40 | 8.0x |
The d3 variant thus represents an optimal balance of analytical robustness, synthetic feasibility, and cost-efficiency for pharmacokinetic studies, particularly in LC-MS/MS assays quantifying 7-OH-MTX in biological matrices [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7